

Hydrocinnamaldehyde physical and chemical properties

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Compound of Interest

Compound Name: Hydrocinnamaldehyde

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An In-depth Technical Guide to the Physical and Chemical Properties of
Hydrocinnamaldehyde

Introduction

Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an aromatic aldehyde with the chemical formula $C_6H_5CH_2CH_2CHO$.^[1] It is a significant compound in the fragrance and flavor industries, valued for its sweet, floral aroma reminiscent of hyacinth.^{[2][3]} Beyond its sensory applications, **hydrocinnamaldehyde** serves as a versatile building block in organic synthesis for the production of various chemicals, including pharmaceuticals and agrochemicals.^[2] This guide provides a comprehensive overview of the core physical and chemical properties of **hydrocinnamaldehyde**, tailored for researchers, scientists, and drug development professionals.

Physical Properties

Hydrocinnamaldehyde is typically a colorless to light yellow liquid under standard conditions.^{[2][4]} Its physical state can vary, with some sources describing it as a solid powder, which may be due to its relatively low melting point.^[5] The quantitative physical properties of **hydrocinnamaldehyde** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O	[2][5]
Molecular Weight	134.18 g/mol	[2][5][6]
Appearance	Colorless to light yellow liquid	[2][4]
Density	1.010 - 1.02 g/cm ³ (at 20-25 °C)	[1][2][6]
Melting Point	-42 °C	[1][4][6][7]
Boiling Point	222 - 226 °C (at 760 mmHg)	[1][4][6][7]
97 - 98 °C (at 12 mmHg)	[5]	
104 - 105 °C (at 13 mmHg)	[2]	
Solubility	Insoluble in water; soluble in oils and ethanol.[5][8]	Miscible with chloroform, ether, and ethyl acetate.[3][9]
Refractive Index (n _{20/D})	1.520 - 1.532	[2]
Flash Point	95 °C (closed cup)	[1][4][6]
Ignition Temperature	245 °C	[1][6]
Vapor Pressure	15 hPa (at 98 °C)	[1][6]
Log P (Octanol/Water)	2.107	[10]

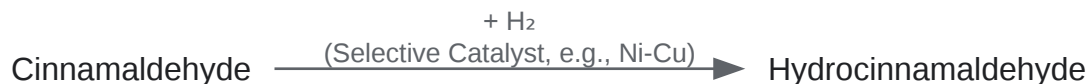
Chemical Properties and Reactivity

The chemical behavior of **hydrocinnamaldehyde** is dominated by the reactivity of its aldehyde functional group and the presence of the aromatic phenyl ring. It is a common substrate in a variety of organic transformations.[1][7]

Synthesis

The primary industrial synthesis of **hydrocinnamaldehyde** involves the selective hydrogenation of the carbon-carbon double bond of cinnamaldehyde.[1][7] This reaction requires careful control of catalysts and conditions to avoid over-reduction of the aldehyde

group to an alcohol. Bimetallic nanocatalysts, such as Ni-Cu, have been shown to be effective for this selective transformation.[1]



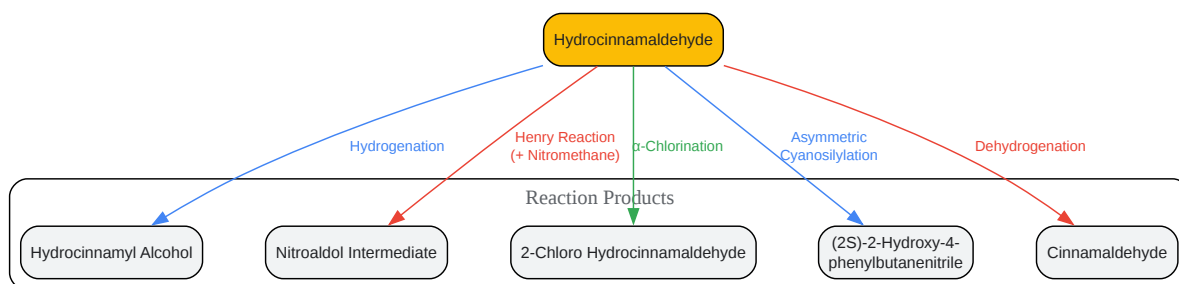
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Fig. 1: Synthesis of **Hydrocinnamaldehyde** via selective hydrogenation.

Key Chemical Reactions

Hydrocinnamaldehyde undergoes a range of reactions characteristic of aldehydes, making it a valuable intermediate in organic synthesis. These include:

- Oxidation: Can be oxidized to form hydrocinnamic acid.
- Reduction: Further hydrogenation reduces the aldehyde group to yield hydrocinnamyl alcohol (3-phenyl-1-propanol).[5]
- Henry Reaction: Reacts with nitromethane in a Henry reaction to form nitroaldols, which are versatile synthetic intermediates.[1]
- Cyanosilylation: Undergoes catalytic asymmetric cyanosilylation to produce chiral cyanohydrins like (2S)-2-Hydroxy-4-phenylbutanenitrile.[1]
- α -Halogenation: Can be chlorinated at the alpha position to yield 2-chloro **hydrocinnamaldehyde**. [1]
- Dehydrogenation: Can be converted back to cinnamaldehyde through a dehydrogenation reaction using specific catalysts.[1]



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Fig. 2: Key chemical reactions involving **Hydrocinnamaldehyde**.

Stability

Hydrocinnamaldehyde is stable under normal storage conditions.[4] However, it is incompatible with strong oxidizing agents.[4] The product is chemically stable at room temperature, but it is noted that it can form explosive mixtures with air upon intense heating. [10]

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of **hydrocinnamaldehyde**.

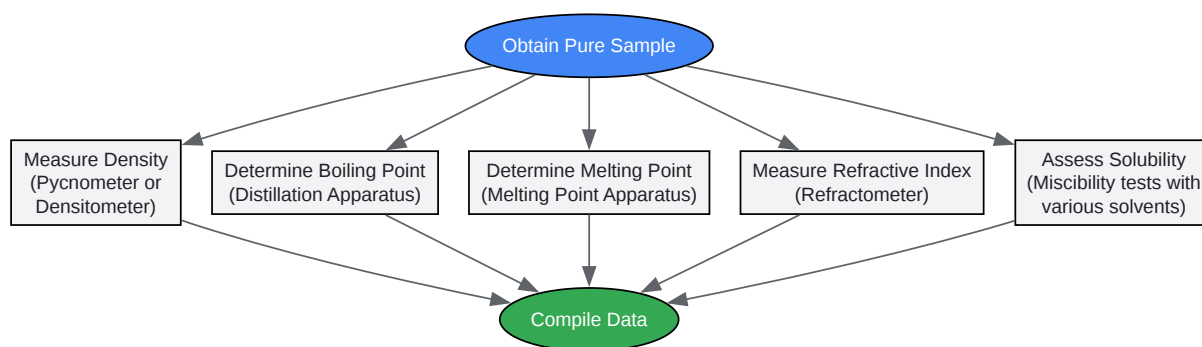
Spectrum Type	Key Features
^1H NMR	Characteristic peaks include a triplet for the aldehyde proton (~9.8 ppm) and multiplets for the methylene protons (~2.7-3.0 ppm) and aromatic protons (~7.2-7.3 ppm). [11]
^{13}C NMR	Key signals appear for the carbonyl carbon (~201.5 ppm), the aromatic carbons (~126-140 ppm), and the aliphatic carbons (~28 ppm and ~45 ppm). [11] [12]
IR Spectroscopy	Shows a strong characteristic absorption band for the C=O stretch of the aldehyde group (~1725 cm^{-1}), C-H stretching of the aldehyde, and bands corresponding to the aromatic ring. [1]
Mass Spectrometry (MS)	The mass spectrum typically shows a molecular ion peak (M^+) at $m/z = 134$. Key fragmentation patterns often involve the loss of the CHO group and cleavage of the propyl chain, with a prominent peak at $m/z = 91$, corresponding to the tropylium ion. [11] [13]

Experimental Protocols

The determination of the physical and chemical properties of **hydrocinnamaldehyde** follows standardized experimental procedures.

Determination of Physical Properties

A general workflow for characterizing the physical properties of a liquid sample like **hydrocinnamaldehyde** is outlined below.



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Fig. 3: General experimental workflow for physical property determination.

- Boiling Point: Determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid-vapor equilibrium is established.
- Density: Measured using a pycnometer or a digital densitometer at a specified temperature (e.g., 20 °C). The density is calculated as mass per unit volume.
- Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance. This is a characteristic constant for a pure compound.
- Flash Point & Ignition Temperature: Determined using standardized methods such as those defined by DIN 51758 and DIN 51794, respectively, which involve controlled heating of the substance to find the temperatures for flash ignition and self-ignition.[1][6]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in a strong magnetic field. The absorption of radiofrequency waves by the ^1H and ^{13}C nuclei provides detailed information about the molecular structure.
- Infrared (IR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the functional

groups present in the molecule, allowing for their identification.

- Mass Spectrometry (MS): The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This provides the molecular weight and information about the structure through fragmentation patterns. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like **hydrocinnamaldehyde**.

Conclusion

Hydrocinnamaldehyde possesses a well-defined set of physical and chemical properties that make it a valuable compound for both industrial applications and academic research. Its characteristic aldehyde reactivity allows it to serve as a precursor to a wide array of more complex molecules. A thorough understanding of its properties, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in research, development, and commercial applications.

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